molecular formula C26H46N4O6S2 B12209299 4,6-dimethoxy-N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-disulfonamide

4,6-dimethoxy-N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-disulfonamide

Cat. No.: B12209299
M. Wt: 574.8 g/mol
InChI Key: UPZVKFOZQWPHRV-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-disulfonamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two tetramethylpiperidinyl groups attached to a benzene ring, which is further substituted with methoxy and sulfonamide groups. This compound is of interest in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethoxy-N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-disulfonamide typically involves multiple steps. One common method includes the reaction of 4,6-dimethoxybenzene-1,3-disulfonyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-disulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

4,6-Dimethoxy-N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-disulfonamide has several applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Acts as a probe in studying biological systems due to its stability and reactivity.

    Medicine: Investigated for potential therapeutic applications, including as an antioxidant.

    Industry: Utilized in the production of high-performance materials and coatings.

Mechanism of Action

The mechanism by which 4,6-dimethoxy-N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-disulfonamide exerts its effects involves its ability to stabilize free radicals. The tetramethylpiperidinyl groups play a crucial role in capturing and neutralizing reactive species, thereby preventing oxidative damage. This property is particularly valuable in applications requiring long-term stability under harsh conditions.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A well-known nitroxide radical used in oxidation reactions.

    N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide: Similar in structure but with different functional groups, used as a stabilizer in polymers.

Uniqueness

4,6-Dimethoxy-N1,N3-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-disulfonamide is unique due to its dual functionality, combining the stabilizing effects of tetramethylpiperidinyl groups with the reactivity of methoxy and sulfonamide groups. This combination makes it highly versatile for various applications in research and industry.

Properties

Molecular Formula

C26H46N4O6S2

Molecular Weight

574.8 g/mol

IUPAC Name

4,6-dimethoxy-1-N,3-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-disulfonamide

InChI

InChI=1S/C26H46N4O6S2/c1-23(2)13-17(14-24(3,4)29-23)27-37(31,32)21-12-22(20(36-10)11-19(21)35-9)38(33,34)28-18-15-25(5,6)30-26(7,8)16-18/h11-12,17-18,27-30H,13-16H2,1-10H3

InChI Key

UPZVKFOZQWPHRV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C)C

Origin of Product

United States

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